molecular formula C14H15NO5 B13343324 Ethyl 5-(2,4-Dimethoxyphenyl)isoxazole-3-carboxylate CAS No. 33277-16-6

Ethyl 5-(2,4-Dimethoxyphenyl)isoxazole-3-carboxylate

Cat. No.: B13343324
CAS No.: 33277-16-6
M. Wt: 277.27 g/mol
InChI Key: JVLFWHHGCUGAFU-UHFFFAOYSA-N
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Description

Ethyl 5-(2,4-Dimethoxyphenyl)isoxazole-3-carboxylate is a high-value chemical building block for scientific research and development, particularly in medicinal chemistry. This compound features an isoxazole ring, a privileged scaffold in drug discovery, linked to a 2,4-dimethoxyphenyl substituent and an ester functional group. The ester group is a versatile handle for further synthetic modification, allowing researchers to generate a diverse array of derivatives, such as carboxylic acids or amides, for structure-activity relationship (SAR) studies . Isoxazole-based compounds are of significant interest in the development of pharmacologically active molecules. Research into analogous 3,4-diaryl-isoxazole structures has identified them as a potent pharmacophore for designing inhibitors of protein kinases like CK1δ, which is a target in oncology and neurodegenerative disease research . Furthermore, isoxazole derivatives have been explored as key components in novel anti-influenza agents that target the virus nucleoprotein, demonstrating the scaffold's broad utility in antiviral drug discovery . The specific substitution pattern on this molecule makes it a versatile intermediate for constructing compound libraries. This product is intended for research purposes as a chemical reference standard or a synthetic intermediate. It is strictly For Research Use Only and is not intended for diagnostic or therapeutic applications in humans or animals.

Properties

IUPAC Name

ethyl 5-(2,4-dimethoxyphenyl)-1,2-oxazole-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15NO5/c1-4-19-14(16)11-8-13(20-15-11)10-6-5-9(17-2)7-12(10)18-3/h5-8H,4H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JVLFWHHGCUGAFU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=NOC(=C1)C2=C(C=C(C=C2)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15NO5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20655339
Record name Ethyl 5-(2,4-dimethoxyphenyl)-1,2-oxazole-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20655339
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

277.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

33277-16-6
Record name Ethyl 5-(2,4-dimethoxyphenyl)-3-isoxazolecarboxylate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=33277-16-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Ethyl 5-(2,4-dimethoxyphenyl)-1,2-oxazole-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20655339
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

The synthesis of Ethyl 5-(2,4-Dimethoxyphenyl)isoxazole-3-carboxylate typically involves the reaction of ethyl 4-aryl-2,4-dioxobutanoates with hydroxylamine free base in ethanol under reflux conditions . This method is advantageous due to its simplicity and high yield. Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring cost-effectiveness and efficiency.

Chemical Reactions Analysis

Ethyl 5-(2,4-Dimethoxyphenyl)isoxazole-3-carboxylate undergoes various chemical reactions, including:

    Oxidation: This reaction can be carried out using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions may involve reagents like lithium aluminum hydride or sodium borohydride.

    Substitution: Substitution reactions can occur at the aromatic ring or the isoxazole ring, often using halogenating agents or nucleophiles.

Common reagents and conditions used in these reactions include organic solvents like ethanol, dichloromethane, and catalysts such as palladium or copper compounds. Major products formed from these reactions depend on the specific reagents and conditions used but can include various substituted isoxazole derivatives.

Scientific Research Applications

Ethyl 5-(2,4-Dimethoxyphenyl)isoxazole-3-carboxylate has several scientific research applications:

Mechanism of Action

The mechanism of action of Ethyl 5-(2,4-Dimethoxyphenyl)isoxazole-3-carboxylate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and the derivative of the compound being studied.

Comparison with Similar Compounds

Comparison with Structural Analogs

The compound’s key structural features—substituent positions, ester groups, and electronic properties—are compared below with similar derivatives.

Positional Isomers of Dimethoxyphenyl Substituents

Ethyl 5-(3,4-Dimethoxyphenyl)isoxazole-3-carboxylate
  • Structure : 3,4-Dimethoxyphenyl substituent at the 5-position of isoxazole.
  • Synthesis: Prepared via cyclization of (E/Z)-2-methylthiophene-2-carbaldehyde oxime with ethyl 2-butenoate, yielding 77% .
  • Physical Properties : Melting point 142–144°C, higher than the 4-methoxy analog (86–88°C), indicating enhanced crystallinity due to substituent symmetry .
  • Implications : The 3,4-dimethoxy substitution may improve π-π stacking interactions in crystal lattices, influencing solid-state stability.
Ethyl 5-(2,5-Dimethoxyphenyl)isoxazole-3-carboxylate
  • Structure : 2,5-Dimethoxyphenyl substituent.
  • Synthesis: Not detailed in the evidence, but analogous methods likely apply.

Ester Group Variations

Methyl 5-(2,4-Dimethoxyphenyl)isoxazole-3-carboxylate
  • Structure : Methyl ester instead of ethyl ester.
  • Properties : ≥95% purity, highlighting stability during synthesis .
5-(4-Carboxyphenyl)isoxazole-3-carboxylic Acid
  • Synthesis : Derived from ethyl ester hydrolysis (e.g., using NaOH/MeOH) .
  • Implications : The carboxylic acid group enhances hydrophilicity, making it suitable for ionic interactions in drug-target binding .

Functional Group Modifications

Ethyl 5-Amino-4-(4-methoxyphenyl)isoxazole-3-carboxylate
  • Structure: Amino group at the 5-position and 4-methoxyphenyl substituent.
  • Implications: The amino group introduces a basic site, altering electronic distribution and enabling hydrogen bonding, which could enhance biological activity .
Ethyl 5-[4-(Ethoxycarbonyl)phenyl]isoxazole-3-carboxylate
  • Structure : Ethoxycarbonylphenyl substituent.
  • Implications : The electron-withdrawing ethoxycarbonyl group may reduce electron density on the isoxazole ring, affecting electrophilic substitution reactivity .

Physical Properties

Compound Melting Point (°C) Yield (%) Key Structural Feature
Ethyl 5-(4-methoxyphenyl)isoxazole-3-carboxylate 86–88 85 4-Methoxyphenyl
Ethyl 5-(3,4-dimethoxyphenyl)isoxazole-3-carboxylate 142–144 77 3,4-Dimethoxyphenyl
Mthis compound Not reported ≥95 purity Methyl ester, 2,4-dimethoxyphenyl

Biological Activity

Ethyl 5-(2,4-Dimethoxyphenyl)isoxazole-3-carboxylate is a member of the isoxazole family, characterized by its five-membered ring structure that includes nitrogen and oxygen atoms. This compound has garnered attention in pharmacological research due to its diverse biological activities, particularly in the realms of anticancer, anti-inflammatory, and antimicrobial effects.

  • Molecular Formula : C14_{14}H15_{15}N1_{1}O4_{4}
  • Molecular Weight : Approximately 277.27 g/mol
  • Structure : The compound features an ethyl ester group attached to the isoxazole ring, enhancing its solubility and reactivity.

The biological activity of this compound primarily involves the modulation of specific molecular targets, including enzymes and receptors. This modulation can lead to various therapeutic effects:

  • Inhibition of Cancer Cell Proliferation : Studies have shown that this compound exhibits cytotoxic effects on various cancer cell lines, including breast (MCF-7), cervical (HeLa), and liver (Hep3B) cancer cells. The mechanism often involves inducing apoptosis or cell cycle arrest at specific phases.
  • Antimicrobial Activity : There is evidence suggesting that this compound may possess antibacterial and antifungal properties, making it a candidate for further investigation in infectious disease treatment.

Research Findings

Recent studies have focused on the synthesis and evaluation of this compound and its derivatives. Below are some notable findings:

Study Cell Line IC50_{50} (µM) Effect Observed
MCF-710.84Loss of cell viability
HeLa15.48Induction of apoptosis
Hep3B23.00G2/M phase arrest

Case Studies

  • Cytotoxicity Assays : In a study evaluating the cytotoxicity of isoxazole derivatives, this compound demonstrated significant activity against MCF-7 cells with an IC50_{50} value of approximately 10.84 µM. This suggests a potent ability to inhibit breast cancer cell proliferation .
  • Mechanistic Studies : Further mechanistic studies indicated that treatment with this compound resulted in increased levels of reactive oxygen species (ROS), which are known to trigger apoptotic pathways in cancer cells .
  • Antimicrobial Testing : Preliminary tests have shown that derivatives of this compound exhibit antimicrobial activity against both Gram-positive and Gram-negative bacteria, indicating potential as an antimicrobial agent .

Q & A

Q. What are the optimal synthetic routes for Ethyl 5-(2,4-Dimethoxyphenyl)isoxazole-3-carboxylate?

Methodological Answer: The compound can be synthesized via cyclocondensation of 2,4-dimethoxyphenacyl chloride with hydroxylamine hydrochloride and ethyl acetoacetate in the presence of sodium ethoxide. Key parameters include maintaining a reaction temperature of 60–80°C and pH 8–10 to achieve yields >75%. Purification typically involves recrystallization using ethanol or column chromatography with silica gel .

Q. How is the structural integrity of the compound confirmed post-synthesis?

Methodological Answer: Structural validation requires a combination of techniques:

  • NMR spectroscopy (1H, 13C) to confirm proton/carbon environments and substituent positions.
  • IR spectroscopy to identify functional groups (e.g., ester C=O at ~1700 cm⁻¹).
  • Mass spectrometry for molecular weight confirmation.
  • X-ray crystallography (using SHELX software) for 3D conformational analysis, including bond angles and dihedral angles .

Q. What are the primary applications of this compound in medicinal chemistry?

Methodological Answer: The compound serves as a heterocyclic scaffold for developing antimicrobial, anti-inflammatory, and anticancer agents. Its isoxazole core and methoxy substituents enhance interactions with enzymes like cyclooxygenase-2 (COX-2) or kinase targets. Biological screening involves in vitro assays (e.g., MIC for antimicrobial activity) and structure-activity relationship (SAR) studies .

Q. What analytical techniques are used to assess purity and stability?

Methodological Answer:

  • HPLC (reverse-phase C18 column, acetonitrile/water mobile phase) for purity assessment (>95%).
  • TLC (silica gel, ethyl acetate/hexane) for reaction monitoring.
  • DSC/TGA to evaluate thermal stability and decomposition profiles .

Advanced Research Questions

Q. How do substituent variations on the phenyl ring influence biological activity?

Methodological Answer: Comparative studies with analogs (e.g., 4-chloro or 3-fluoro derivatives) reveal that electron-withdrawing groups (e.g., Cl, F) enhance enzyme inhibition by increasing lipophilicity and target binding. Use molecular docking (AutoDock Vina) to predict binding affinities and QSAR models to correlate substituent electronic parameters (Hammett σ) with activity .

Q. How can contradictions in biological activity data across studies be resolved?

Methodological Answer: Discrepancies often arise from assay variability (e.g., cell line specificity, concentration ranges). Address this by:

  • Conducting orthogonal assays (e.g., enzyme inhibition vs. cellular viability).
  • Performing meta-analyses of published data to identify consensus targets.
  • Validating mechanisms via knockout cell lines or competitive binding assays .

Q. What computational strategies predict the compound’s ADMET properties?

Methodological Answer:

  • GUSAR : Predicts acute toxicity (LD50) using quantitative spectra-activity relationships.
  • SwissADME : Estimates logP, solubility, and bioavailability.
  • Molecular dynamics simulations (AMBER/CHARMM) to assess metabolic stability in liver microsomes .

Q. How can reaction yields be improved in scaled-up synthesis?

Methodological Answer: Optimize using:

  • Continuous flow reactors to enhance heat/mass transfer and reduce side reactions.
  • Catalytic additives (e.g., DMAP for esterification).
  • Kinetic monitoring via in-line FTIR or HPLC to adjust reagent stoichiometry dynamically .

Q. What strategies are effective for designing derivatives with improved pharmacokinetics?

Methodological Answer:

  • Ester-to-amide conversion (e.g., hydrolysis with NaOH followed by coupling with amines) to enhance metabolic stability.
  • Polar group introduction (e.g., sulfonamide or hydroxyl) via Suzuki-Miyaura cross-coupling.
  • Prodrug approaches using Boc-protected amines for targeted delivery .

Q. How is the mechanism of enzyme inhibition elucidated?

Methodological Answer:

  • Kinetic assays : Determine IC50 and inhibition mode (competitive/non-competitive) using Lineweaver-Burk plots.
  • X-ray co-crystallography : Resolve ligand-enzyme complexes (SHELX-refined structures) to identify binding interactions.
  • Mutagenesis studies : Validate key residues (e.g., catalytic lysine) via site-directed mutagenesis .

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